molecular formula C15H13ClN2O3 B7729331 2-(4-chlorophenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide CAS No. 106825-34-7

2-(4-chlorophenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B7729331
CAS No.: 106825-34-7
M. Wt: 304.73 g/mol
InChI Key: QIGWJWKJTCAFTM-RQZCQDPDSA-N
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Description

2-(4-Chlorophenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a Schiff base derivative synthesized via condensation of 2-(4-chlorophenoxy)acetohydrazide with 2-hydroxybenzaldehyde. This compound belongs to the acetohydrazide class, characterized by a hydrazide backbone linked to a 4-chlorophenoxy group and an (E)-configured imine bond formed with a 2-hydroxyphenyl moiety. Such derivatives are widely explored for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties, attributed to their ability to form hydrogen bonds and coordinate with metal ions .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-12-5-7-13(8-6-12)21-10-15(20)18-17-9-11-3-1-2-4-14(11)19/h1-9,19H,10H2,(H,18,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGWJWKJTCAFTM-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide typically involves the reaction of 2-(4-chlorophenoxy)acetohydrazide with 2-hydroxybenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the hydroxyphenylmethylidene group allows for hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetohydrazide Derivatives

Compound Name Substituents on Phenoxy Group Benzylidene Group Substituents Molecular Weight Key Structural Features
Target Compound 4-Chloro 2-Hydroxyphenyl ~318.7* Intramolecular H-bond (2-OH and imine N)
2-(2,4-Dichlorophenoxy)-N'-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide [2] 2,4-Dichloro 4-Hydroxyphenyl 339.17 Increased lipophilicity (two Cl atoms)
2-(2-Nitrophenoxy)-N'-[(2-hydroxyphenyl)methylidene]acetohydrazide [16] 2-Nitro 2-Hydroxyphenyl 329.28 Electron-withdrawing nitro group
N′-[(E)-(Pyridin-4-yl)methylidene] analog [15] 4-Chloro Pyridin-4-yl 297.72 Nitrogen heterocycle (enhanced π-stacking)
N′-[(E)-(3-Nitrophenyl)methylidene] indole derivative [18] 4-Chloro (indole-linked) 3-Nitrophenyl 394.3 Indole core (rigidity, aromatic interactions)

*Calculated based on formula C₁₅H₁₂ClN₃O₃.

Key Observations :

  • Hydroxyl Position : The 2-hydroxyphenyl group in the target compound enables intramolecular hydrogen bonding, stabilizing the Schiff base structure, whereas the 4-hydroxyphenyl analog () may favor different intermolecular interactions .
  • Electron-Withdrawing Groups : Nitro-substituted derivatives () show altered electronic profiles, which could influence redox activity or binding to charged biological targets .

Table 2: Reaction Conditions for Selected Derivatives

Compound Aldehyde Used Reaction Time Yield Reference
Target Compound 2-Hydroxybenzaldehyde 3.5 h ~80%* [15], [19]
Pyridinyl Analog [15] 4-Pyridinecarboxaldehyde 3.5 h 75% [15]
Fluorinated Hydrazone [17] 4-Fluorobenzaldehyde 2 h 82% [17]

*Estimated based on analogous syntheses.

Table 3: Pharmacological Profiles of Selected Derivatives

Compound Biological Activity Key Findings Reference
Target Compound Antimicrobial, Anti-inflammatory (predicted) Pending explicit data; inferred from analogs [15], [19]
Dichloro Analog [2] Antibacterial (gram-negative/positive) MIC values: 13.3–26.6 µM ( analogs) [2], [17]
Nitrophenoxy Analog [16] Anticancer (in silico docking) Stabilizes DNA via intercalation (hypothesized) [16]
Oxadiazole-Thiol [14] Antibacterial, α-Chymotrypsin inhibition MIC: 7.5 µg/mL against S. aureus [14]
Indole Derivative [18] Chemoprotective (cisplatin-induced toxicity) Reduces oxidative stress in vivo [18]

Notable Trends:

  • Antibacterial Activity : Dichloro and fluorinated analogs () show potent activity against gram-negative bacteria, likely due to enhanced lipophilicity .
  • Enzyme Inhibition : Oxadiazole-thiol derivatives () exhibit moderate α-chymotrypsin inhibition, suggesting the importance of heterocyclic moieties in enzyme interaction .

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding : The 2-hydroxyphenyl group in the target compound may improve solubility via intermolecular H-bonding with biological targets .
  • Metabolic Stability: Quinoline- and indole-containing analogs () show increased metabolic resistance due to aromatic rigidity .

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